



Application Note: Measuring cAMP Accumulation Using the Selective PDE7 Inhibitor BRL-50481

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Compound of Interest		
Compound Name:	BRL-50481	
Cat. No.:	B1667806	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[1][2] The PDE superfamily consists of multiple enzyme families that are therapeutic targets for a range of conditions, including neurodegenerative and inflammatory diseases.[1][3]

BRL-50481 is a potent and selective inhibitor of PDE7, a cAMP-specific phosphodiesterase.[4] [5] It displays competitive inhibition of PDE7A1 with a Ki value of approximately 180 nM and is significantly less potent against other PDE families, making it a valuable pharmacological tool for studying the specific role of PDE7 in cellular processes.[6][7][8] By inhibiting PDE7, **BRL-50481** prevents the degradation of cAMP, leading to its accumulation and the subsequent activation of downstream signaling pathways, such as the cAMP/CREB pathway.[3][9][10] This application note provides a detailed protocol for a cell-based cAMP assay using **BRL-50481** to investigate its effects on intracellular cAMP levels.

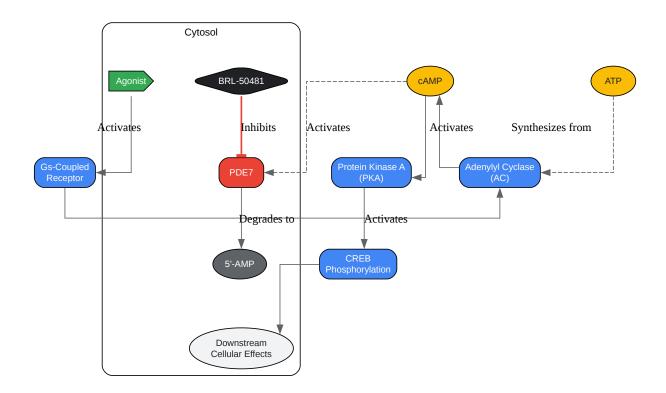




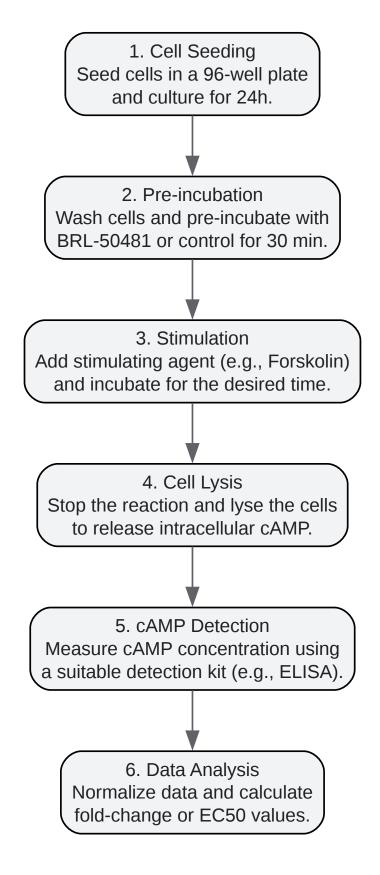
Mechanism of Action: BRL-50481 in the cAMP Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and the mechanism of action for **BRL-50481**. An external stimulus (e.g., a Gs-coupled receptor agonist) activates adenylyl cyclase, which converts ATP to cAMP. The resulting rise in intracellular cAMP is then attenuated by phosphodiesterases, such as PDE7. **BRL-50481** specifically inhibits PDE7, leading to a sustained elevation of cAMP levels.









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